molecular formula C16H18N2OS B2815587 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide CAS No. 1705751-84-3

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2815587
CAS No.: 1705751-84-3
M. Wt: 286.39
InChI Key: SSCUEWJESMJMLT-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: Another thiazole derivative with anticancer properties.

    N-(2-(2-methylthiazol-4-yl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclopentanecarboxamide group.

    N-(2-(2-methylthiazol-4-yl)phenyl)propionamide: Contains a propionamide group, showing different biological activities.

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide stands out due to its unique cyclopentanecarboxamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUEWJESMJMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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